4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(1-pyrrolidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions .
Common Reagents and Conditions
Reagents: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Conditions: Typically carried out in an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid substrate.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 4-Fluoro-2-[(1-pyrrolidino)methyl]bromobenzene
Comparison
Compared to similar compounds, 4-fluoro-2-[(1-pyrrolidino)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its fluorine substitution enhances its stability and reactivity, making it a preferred choice for synthesizing complex organic molecules .
Properties
Molecular Formula |
C11H13BrFNZn |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13FN.BrH.Zn/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;;/h3,5,8H,1-2,6-7,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
OCXGNWZZZFJFEK-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)CC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.